molecular formula C24H31Cl2N7O2 B1507445 Palbociclib 2HCl CAS No. 571189-11-2

Palbociclib 2HCl

Cat. No. B1507445
M. Wt: 520.5 g/mol
InChI Key: YORIVNBSTFKZTO-UHFFFAOYSA-N
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Description

Palbociclib, also known as PD-0332991, is a medication developed by Pfizer for the treatment of HR-positive and HER2-negative breast cancer . It is a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 . It was the first CDK4/6 inhibitor to be approved as a cancer therapy . It is an endocrine-based chemotherapeutic agent used in combination with other antineoplastic agents to treat HER2-negative and HR-positive advanced or metastatic breast cancer .


Synthesis Analysis

The synthesis of Palbociclib involves a solution of 4-chloro-5-bromo-2-(methylthio) pyrimidine in dioxane, to which DIPEA and cyclopentylamine are added . The reaction mixture is then stirred at 100 °C for 4 hours .


Molecular Structure Analysis

Palbociclib is a piperazine pyridopyrimidine that acts in the cell cycle machinery . It is a second-generation cyclin-dependent kinase inhibitor selected from a group of pyridopyrimidine compounds due to its favorable physical and pharmaceutical properties .


Chemical Reactions Analysis

Palbociclib is a highly specific inhibitor of Cdk4 and Cdk6, having no activity against a panel of 36 additional protein kinases . It is extensively metabolized by cytochrome P450 3A4 .


Physical And Chemical Properties Analysis

Palbociclib has a molecular formula of C24H29N7O2 and a molecular weight of 447.53 . It is soluble in DMSO at 10 mg/mL . It exhibits a large inter-individual variability in exposure (coefficient of variation range 40–95% for minimum plasma concentration) .

Safety And Hazards

Palbociclib has been associated with several adverse events, including neutropenia, leukopenia, thrombocytopenia, stomatitis and mucositis, and acute liver injury . The incidence of anemia and QT prolongation were more weakly associated, and incidences of serious infections and pulmonary embolism were similar between groups after propensity score matching .

Future Directions

Palbociclib is currently being investigated in early breast cancer as well as in other types of cancer . A recent study found increased risks of several adverse events identified in clinical trials, but no increased risk of serious infections or pulmonary embolism when comparing new users of palbociclib-fulvestrant to fulvestrant monotherapy . Ongoing clinical trials are investigating the role of palbociclib in early breast cancer as well as in other types of cancer .

properties

IUPAC Name

6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O2.2ClH/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32;;/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORIVNBSTFKZTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31Cl2N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70733858
Record name 6-Acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70733858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Palbociclib 2HCl

CAS RN

571189-11-2
Record name 6-Acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70733858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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